13-ethyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one
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Overview
Description
Preparation Methods
Methoxydienone can be synthesized through several routes. One common method involves the ethynylation of methoxydienone to obtain dienol ether, which is then hydrolyzed with an acid in an aprotic solvent to yield levonorgestrel . The reaction conditions typically involve the use of lithium acetylide in tetrahydrofuran for the ethynylation step, followed by hydrolysis with concentrated hydrochloric acid in a mixture of methanol and water at room temperature .
Chemical Reactions Analysis
Methoxydienone undergoes various chemical reactions, including:
Oxidation: Methoxydienone can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert methoxydienone into different reduced forms, such as alcohols or hydrocarbons.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methoxydienone has several scientific research applications, including:
Mechanism of Action
Methoxydienone exerts its effects by binding to androgen receptors in the body, leading to anabolic and androgenic activities . It has a high anabolic-to-androgenic ratio, making it a potent anabolic agent when administered via injection . The molecular targets and pathways involved include the activation of androgen receptors, which regulate the expression of genes involved in muscle growth and development .
Comparison with Similar Compounds
Methoxydienone is similar to other anabolic-androgenic steroids such as nandrolone and trenbolone . it is unique in its chemical structure, featuring a methoxy group at the C3 position and a ketone at the C17 position . This structural uniqueness contributes to its distinct anabolic and androgenic properties .
Similar compounds include:
Nandrolone: Another anabolic-androgenic steroid with similar anabolic properties but different chemical structure.
Trenbolone: A potent anabolic steroid with a different chemical structure and higher androgenic activity.
Levonorgestrel: A progestin related to methoxydienone, used in contraceptives.
Methoxydienone’s unique structure and properties make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
13-ethyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,16-18H,3-4,6-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMRKLSVUBRLLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2=O)CCC4=C3CC=C(C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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